8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one
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Overview
Description
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one is a complex organic compound known for its unique bicyclic structure. This compound has garnered attention due to its potential applications in various fields, including chemistry and industry. Its structure features a sulfur atom within a bicyclic framework, which contributes to its distinctive chemical properties.
Preparation Methods
The synthesis of 8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one can be achieved through an efficient one-pot procedure. This method involves the reaction of acetone with formaldehyde, sodium sulfide, and sodium methanethiolate at 80°C for 32 hours . The yield of the target product from this reaction is approximately 52% . This synthetic route is notable for its use of accessible natural raw materials and its ability to produce a stable complex with gold(III) through extraction methods .
Chemical Reactions Analysis
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one undergoes various chemical reactions, primarily at the carbonyl group. Some of the notable reactions include:
Scientific Research Applications
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one has several scientific research applications:
Extraction of Metals: The compound has been studied for its ability to form stable complexes with metal ions, particularly gold(III), making it useful in hydrometallurgy for metal extraction and concentration.
Organic Synthesis: Its unique structure and reactivity make it a valuable intermediate in organic synthesis, particularly in the preparation of sulfur-containing compounds.
Spectroscopic Studies: The compound’s interactions with metal ions can be studied using various spectroscopic techniques, providing insights into coordination chemistry.
Mechanism of Action
The mechanism of action of 8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one primarily involves its ability to form stable complexes with metal ions. The sulfur atom within the bicyclic structure acts as a ligand, coordinating with metal ions such as gold(III). This coordination can be analyzed using IR and NMR spectroscopy, which reveal the mode of interaction between the compound and the metal ion .
Comparison with Similar Compounds
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one can be compared with other sulfur-containing bicyclic compounds. Some similar compounds include:
8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]nonan-6-ol: Formed by the reduction of the title compound.
Oximes of this compound: Formed by reaction with hydroxylamine hydrochloride.
The uniqueness of this compound lies in its ability to form stable complexes with metal ions, which is not commonly observed in similar compounds .
Properties
CAS No. |
219296-17-0 |
---|---|
Molecular Formula |
C11H16OS2 |
Molecular Weight |
228.4 g/mol |
IUPAC Name |
8-methyl-5-(methylsulfanylmethyl)-3-thiabicyclo[3.3.1]non-7-en-6-one |
InChI |
InChI=1S/C11H16OS2/c1-8-3-10(12)11(6-13-2)4-9(8)5-14-7-11/h3,9H,4-7H2,1-2H3 |
InChI Key |
SLSUKCXXFCZYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2(CC1CSC2)CSC |
Origin of Product |
United States |
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